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molecular formula C4H6O B031225 Cyclopropanecarboxaldehyde CAS No. 1489-69-6

Cyclopropanecarboxaldehyde

Cat. No. B031225
M. Wt: 70.09 g/mol
InChI Key: JMYVMOUINOAAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05475151

Procedure details

To a glass liner with a magnetic stirrer were charged 0.7 g of 5% palladium on carbon catalyst and 7 g of cyclopropanecarboxaldehyde (94% assay, containing 6% crotonaldehyde). The glass liner was placed in a 250 ml autoclave and purged with nitrogen then with hydrogen. The autoclave was pressurized to 42.4 bar absolute with hydrogen and heated to 60° C. The mixture was stirred under these conditions for 16 hours. The reactor was cooled and vented with nitrogen and the catalyst was removed by filtration. GC analysis of the crude mixture showed that n-butanol was the only product obtained (100% over reduction of cyclopropanecarboxaldehyde and crotonaldehyde). Cyclopropylmethanol was not detected.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1>[Pd]>[CH:1]1([CH:4]=[O:5])[CH2:3][CH2:2]1.[CH:4](=[O:5])/[CH:1]=[CH:2]/[CH3:3]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(CC1)C=O
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under these conditions for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)C=O
Name
Type
product
Smiles
C(\C=C\C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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